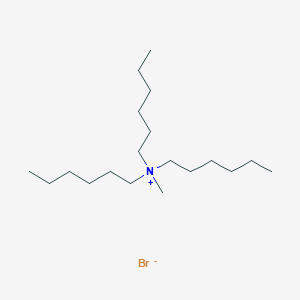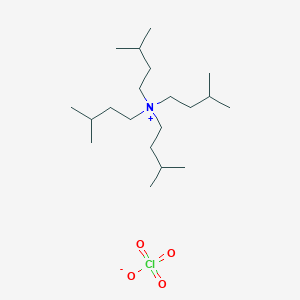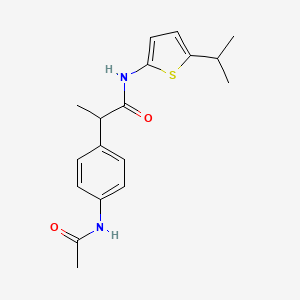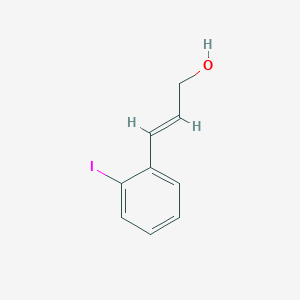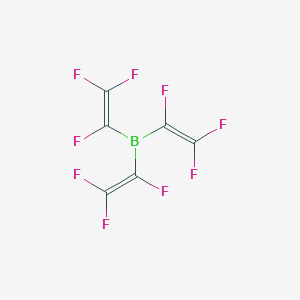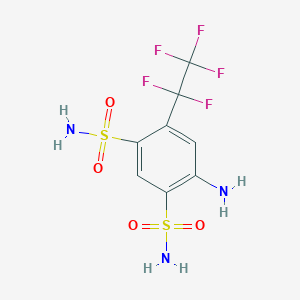![molecular formula C16H12Cl2O B14748123 1-Chloro-3-[1-[1-(3-chlorophenyl)ethenoxy]ethenyl]benzene](/img/structure/B14748123.png)
1-Chloro-3-[1-[1-(3-chlorophenyl)ethenoxy]ethenyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-[1-[1-(3-chlorophenyl)ethenoxy]ethenyl]benzene is an organic compound with the molecular formula C16H12Cl2O This compound is characterized by the presence of a benzene ring substituted with a chloro group and an ethenoxy group, which is further substituted with a 3-chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-[1-[1-(3-chlorophenyl)ethenoxy]ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3-chlorophenol and 1-chloro-3-ethenylbenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, typically involving the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol group, followed by the addition of the ethenylbenzene derivative.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the coupling reaction between the phenol and the ethenylbenzene derivative.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.
化学反应分析
Types of Reactions
1-Chloro-3-[1-[1-(3-chlorophenyl)ethenoxy]ethenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized products, and reduced derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
1-Chloro-3-[1-[1-(3-chlorophenyl)ethenoxy]ethenyl]benzene has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological systems and as a probe to investigate the interactions between small molecules and biological macromolecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of 1-Chloro-3-[1-[1-(3-chlorophenyl)ethenoxy]ethenyl]benzene involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene: This compound is structurally similar but has a different substitution pattern on the benzene ring.
1-Chloro-3-(chloromethyl)benzene: This compound has a similar chloro substitution but differs in the presence of a chloromethyl group instead of the ethenoxy group.
1-Chloro-3-methoxybenzene: This compound has a methoxy group instead of the ethenoxy group, leading to different chemical properties and reactivity.
Uniqueness
1-Chloro-3-[1-[1-(3-chlorophenyl)ethenoxy]ethenyl]benzene is unique due to its specific substitution pattern and the presence of both chloro and ethenoxy groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
属性
分子式 |
C16H12Cl2O |
|---|---|
分子量 |
291.2 g/mol |
IUPAC 名称 |
1-chloro-3-[1-[1-(3-chlorophenyl)ethenoxy]ethenyl]benzene |
InChI |
InChI=1S/C16H12Cl2O/c1-11(13-5-3-7-15(17)9-13)19-12(2)14-6-4-8-16(18)10-14/h3-10H,1-2H2 |
InChI 键 |
JLKYPPPKHBSVIO-UHFFFAOYSA-N |
规范 SMILES |
C=C(C1=CC(=CC=C1)Cl)OC(=C)C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


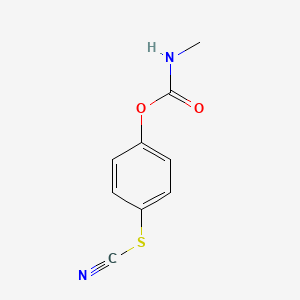
![2-Amino-3,7-dihydro-5-iodo-7-|A-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14748047.png)
![1-[(23S)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl]-3-[(23R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl]propan-2-one](/img/structure/B14748050.png)
![2-[(1E,3E,5Z)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-3-[6-oxo-6-(prop-2-ynylamino)hexyl]-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B14748052.png)
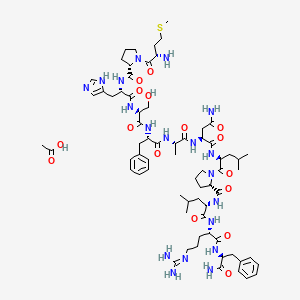
![(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B14748056.png)
![1,2,7-Triazaspiro[4.4]nonane](/img/structure/B14748064.png)
![1-Phenyl-1,2-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one 5-oxide](/img/structure/B14748076.png)
